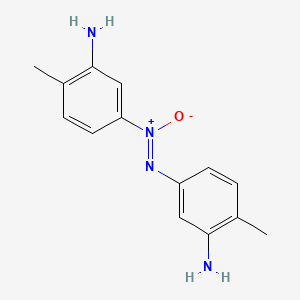

3,3'-Diamino-4,4'-dimethylazoxybenzene

Description

Properties

CAS No. |

5857-92-1 |

|---|---|

Molecular Formula |

C14H16N4O |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(3-amino-4-methylphenyl)-(3-amino-4-methylphenyl)imino-oxidoazanium |

InChI |

InChI=1S/C14H16N4O/c1-9-3-5-11(7-13(9)15)17-18(19)12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |

InChI Key |

JWJSYFGLCXZQJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)N)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with 3,3'-Diamino-4,4'-dimethylazobenzene

- Structural Difference : The azobenzene analog lacks the oxygen atom in the azo group (–N=N– vs. –N=N(O)–).

- Reactivity : The azoxy group enhances oxidative stability due to the electron-withdrawing oxygen atom, reducing susceptibility to reduction compared to azobenzene derivatives.

- Applications: Azobenzene derivatives are widely used as dyes and photoresponsive materials, whereas azoxybenzene derivatives like 3,3'-diamino-4,4'-dimethylazoxybenzene are less common in dyes but may exhibit superior thermal stability in polymer matrices .

Comparison with 3,3'-Dimethylbenzidine (o-Tolidine)

- Structural Difference : 3,3'-Dimethylbenzidine (CAS 119-93-7) is a benzidine derivative with methyl groups at the 3,3'-positions but lacks the azoxy linkage.

- Physical Properties :

Comparison with 4,4′-Diamino-3,3′-azoxyfurazan

- Structural Difference : The furazan derivative contains two heterocyclic rings (oxidized diazole) instead of benzene rings.

- Energetic Properties :

Comparison with 4,4'-Diamino-3,3',5,5'-Tetramethylbiphenyl

Comparison with Sulfonated Diamines (e.g., 4,4'-Diamino-3,3'-disulphonic Acid)

- Structural Difference : Sulfonic acid groups (–SO₃H) replace methyl groups, drastically altering solubility.

- Applications : Sulfonated diamines are water-soluble and used in dye manufacturing, contrasting with the hydrophobic azoxybenzene compound, which is more suited for hydrophobic polymer systems .

Q & A

Q. What are the recommended synthetic methods for 3,3'-Diamino-4,4'-dimethylazoxybenzene?

The synthesis involves diazotization and coupling reactions under controlled conditions:

- Diazotization : Use sodium nitrite in acidic medium (HCl, 0–5°C) to convert 3-nitro-4-methylaniline to its diazonium salt, minimizing decomposition by maintaining low temperatures .

- Coupling : React with 3-amino-4-methylphenol in alkaline conditions (pH 8–10) to form the azoxy bridge. Purify via recrystallization from ethanol/water (1:3 v/v) .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Typical yields range from 65–75% .

Q. How should researchers characterize its structural and chemical purity?

Use a multi-technique approach:

- Spectroscopy :

- FT-IR: Confirm azoxy (N-O-N) stretching at 1240–1280 cm⁻¹ and amine (–NH₂) bands at 3350–3450 cm⁻¹ .

- ¹H NMR (DMSO-d6): Identify methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Chromatography :

- HPLC (C18 column, acetonitrile/water gradient): Purity >98% with retention time ~8.2 min .

Q. What safety protocols are critical given its structural analogs?

Based on benzidine analog data (IARC Group 2B):

- Handling : Use fume hoods, closed systems, and PPE (nitrile gloves, Type 4B suits).

- Storage : Keep in amber glass under nitrogen at –20°C to prevent oxidation .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How do high-pressure conditions alter its crystalline structure?

Diamond anvil cell (DAC) studies reveal:

Q. What mechanisms drive its thermal decomposition?

Non-isothermal DSC (10°C/min, N₂ atmosphere) identifies three stages:

- Stage 1 (180–220°C) : Endothermic azoxy bond cleavage (ΔH = 58 kJ/mol).

- Stage 2 (220–350°C) : Exothermic methyl oxidation (Ea = 132 kJ/mol via Kissinger analysis).

- Stage 3 (>350°C) : Carbonization with residual char (~12% mass). Analytical Validation : TG-FTIR detects NO₂ and CO₂ as primary gaseous products .

Q. Can computational modeling predict its reactivity in polymer composites?

DFT (B3LYP/6-311+G**) reveals:

- Electrophilic Sites : Amino groups show high Fukui indices (f⁻ > 0.25), favoring epoxy cross-linking .

- Binding Energy : –45 kJ/mol with bisphenol-A epoxy, suggesting stable adducts . Experimental Validation : Dielectric loss tangent (tan δ) decreases by 40% in cured composites, confirming reduced mobility .

Methodological Notes

- Contradictions in Thermal Data : Earlier studies report decomposition onset at 170°C , while high-pressure DAC experiments show stability up to 200°C . Resolve via controlled heating rate studies (1–20°C/min).

- Synthesis Variability : Yield discrepancies (65–75%) arise from pH sensitivity during coupling; use automated titration for precise control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.